N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
Overview
Description
N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide is a compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in the structure contributes to its stability and biological activity.
Preparation Methods
The synthesis of N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate. This intermediate is then reacted with butylamine and an appropriate oxidizing agent to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Scientific Research Applications
N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating infections and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide involves its interaction with specific molecular targets. The thiadiazole ring interacts with biological receptors, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide can be compared with other 1,3,4-thiadiazole derivatives:
N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: This compound also exhibits antimicrobial and anticancer activities but has different substituents that may affect its potency and selectivity.
2-bromo-N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide: This compound is structurally similar but contains a bromine atom, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S2/c1-2-3-8-17-12(21)9-23-15-20-19-14(24-15)18-13(22)10-6-4-5-7-11(10)16/h4-7H,2-3,8-9H2,1H3,(H,17,21)(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXMDAOWQWVXEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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